

Technical Guide: NMR Spectral Analysis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound **4-(Azepan-2-ylmethyl)morpholine**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted ^1H and ^{13}C NMR data. The predicted values are derived from established chemical shift ranges for morpholine and azepane ring systems, offering a valuable reference for researchers working with this or structurally related compounds. This guide also includes a standardized experimental protocol for the acquisition of NMR spectra for small organic molecules and a logical workflow for spectral analysis.

Chemical Structure

Compound Name: **4-(Azepan-2-ylmethyl)morpholine**

Molecular Formula: $\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}$

Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-(Azepan-2-ylmethyl)morpholine**. These predictions are based on typical chemical shifts observed for N-

substituted morpholines and azepane derivatives.^{[1][2]}

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **4-(Azepan-2-ylmethyl)morpholine** is expected to show distinct signals for the protons of the morpholine and azepane rings, as well as the methylene bridge.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.65	t	4H	O-CH ₂ (Morpholine)
~ 2.80 - 2.95	m	1H	N-CH (Azepane, C2)
~ 2.60 - 2.75	m	2H	CH ₂ -N (Azepane, C7)
~ 2.45	t	4H	N-CH ₂ (Morpholine)
~ 2.30 - 2.40	m	2H	N-CH ₂ (Methylene bridge)
~ 1.50 - 1.70	m	8H	CH ₂ (Azepane, C3, C4, C5, C6)

Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are abbreviated as: t = triplet, m = multiplet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 67.0	O-CH ₂ (Morpholine)
~ 61.0	N-CH ₂ (Methylene bridge)
~ 58.0	N-CH (Azepane, C2)
~ 54.0	N-CH ₂ (Morpholine)
~ 47.0	N-CH ₂ (Azepane, C7)
~ 30.0	CH ₂ (Azepane, C4)
~ 28.0	CH ₂ (Azepane, C6)
~ 27.0	CH ₂ (Azepane, C5)
~ 26.0	CH ₂ (Azepane, C3)

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for acquiring high-quality NMR spectra of small organic molecules like **4-(Azepan-2-ylmethyl)morpholine**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. The choice of solvent can slightly affect chemical shifts.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

- Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
- Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking: Lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks. This is a critical step for high-resolution spectra.
- Tuning and Matching: Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Pulse Calibration: Determine the 90° pulse width for the specific sample and nucleus.
- Acquisition Parameters (^1H NMR):
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Acquisition Parameters (^{13}C NMR):
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ^{13}C .

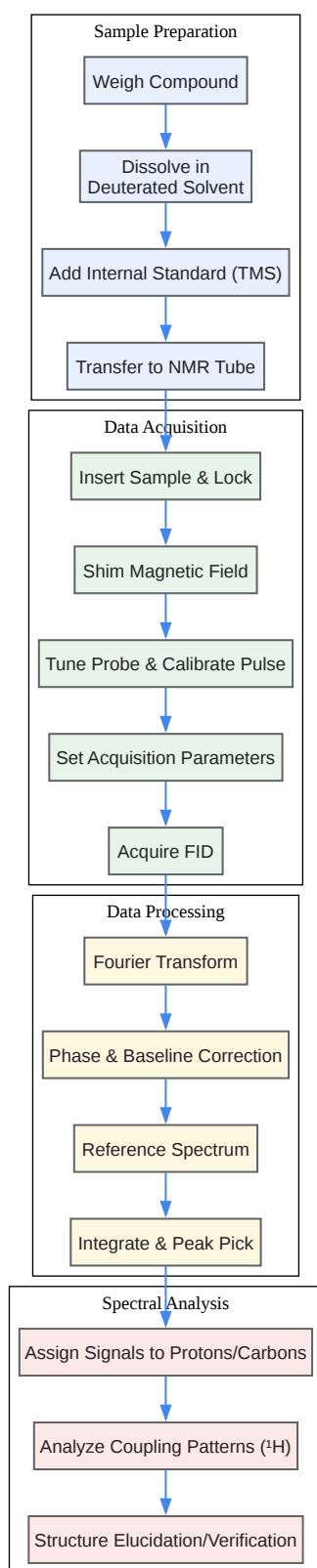
- Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Acquisition: Start the acquisition.

Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Correct the baseline to be flat and at zero intensity.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Conclusion

This technical guide provides essential predicted NMR spectral data and a standardized methodology for the analysis of **4-(Azepan-2-ylmethyl)morpholine**. The tabulated data serves as a valuable starting point for the identification and characterization of this compound. The detailed experimental protocol and workflow diagram offer a practical framework for researchers in the fields of synthetic chemistry and drug development to obtain and interpret high-quality NMR spectra. While the provided spectral data is predictive, it lays a strong foundation for future experimental verification and further structural studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹H and ¹³C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: NMR Spectral Analysis of 4-(Azepan-2-ylmethyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043508#4-azepan-2-ylmethyl-morpholine-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com